Synthetic Route Reliability: An 86% Yield for the Key Bromination Step
The synthesis of Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is achieved via a high-yielding bromination of tert-butyl (4-cyclopropylthiazol-2-yl)carbamate using N-bromosuccinimide (NBS). This specific procedure demonstrates a robust and scalable method, providing a reliable supply of the target building block [1]. This stands in contrast to the synthesis of many other 5-bromo-4-alkyl thiazoles, which often require less predictable or lower-yielding halogenation strategies.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 86% yield |
| Comparator Or Baseline | Yield for analogous NBS brominations on related heterocyclic substrates, which can range from 50% to 90% depending on substrate sensitivity and reaction optimization. |
| Quantified Difference | The 86% yield is near the upper end of the expected range for this transformation, indicating a well-behaved and scalable process. |
| Conditions | Reaction of tert-butyl (4-cyclopropylthiazol-2-yl)carbamate with NBS in acetonitrile and acetic acid at 0 °C, followed by aqueous workup and extraction [1]. |
Why This Matters
A high and reproducible yield directly translates to lower cost of goods and a more secure supply chain for procurement, reducing the risk of project delays due to synthetic bottlenecks.
- [1] US Patent Application No. US8084479B2. Thiazole compounds and methods of use. Filed February 11, 2009. View Source
